molecular formula C11H11ClF2O2 B12069012 tert-Butyl 2-chloro-4,5-difluorobenzoate

tert-Butyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B12069012
M. Wt: 248.65 g/mol
InChI Key: JUHLCTBNYHGREG-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-4,5-difluorobenzoate is an organic compound with the molecular formula C11H11ClF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-4,5-difluorobenzoate can be synthesized through the esterification of 2-chloro-4,5-difluorobenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or a base catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4,5-difluorobenzoic acid and tert-butyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, products such as 2-chloro-4,5-difluoroaniline or 2-chloro-4,5-difluorophenol can be formed.

    Hydrolysis: 2-chloro-4,5-difluorobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 2-chloro-4,5-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may contribute to the activity of these molecules.

    Medicine: Research into its potential as a precursor for drug development is ongoing. The presence of chlorine and fluorine atoms can enhance the biological activity and stability of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 2-chloro-4,5-difluorobenzoate exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring. This can affect the compound’s behavior in substitution and other reactions. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are influenced by its structural features, which can modulate its activity and specificity.

Comparison with Similar Compounds

tert-Butyl 2-chloro-4,5-difluorobenzoate can be compared with other similar compounds, such as:

    tert-Butyl 5-chloro-2,4-difluorobenzoate: Similar in structure but with different positions of chlorine and fluorine atoms.

    tert-Butyl 3,5-difluorobenzoate: Lacks the chlorine atom, which can affect its reactivity and applications.

    tert-Butyl 2,4-difluorobenzoate: Lacks the chlorine atom and has different positions of fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

tert-Butyl 2-chloro-4,5-difluorobenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various organic reactions, typically involving the chlorination of benzoic acid derivatives followed by esterification with tert-butyl alcohol. The presence of chlorine and fluorine atoms in its structure is significant as these halogens can influence the compound's biological activity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance binding affinity to certain targets, potentially leading to inhibition of enzymatic activity. This mechanism can be crucial in drug design, particularly in developing inhibitors for various biological pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds containing similar structures exhibit significant anti-inflammatory and anti-cancer activities. For example, related compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Table 1: Summary of Biological Activities

CompoundActivity TypeAssay MethodIC50/EC50 Values
This compoundCOX InhibitionEnzyme AssayTBD
Related compoundsAnti-inflammatoryCarrageenan-induced edema model54.239% - 39.021% inhibition
Other analogsCytotoxicityCell Titer Glo assayVaries by compound

Case Studies

Recent studies have explored the anti-inflammatory properties of structurally similar compounds. For instance, a series of tert-butyl derivatives were tested for their ability to inhibit COX-2 activity in vitro. The results indicated that modifications in the substituents significantly affected their efficacy, suggesting that this compound could also possess similar properties .

Case Study: In Vivo Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various benzoate derivatives using a carrageenan-induced rat paw edema model, several compounds exhibited notable efficacy within 9 to 12 hours post-administration. The percentage inhibition ranged significantly, indicating that structural variations play a critical role in their biological effectiveness .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on similar compounds suggest that the presence of fluorine enhances metabolic stability while potentially increasing lipophilicity. This balance is crucial for achieving optimal bioavailability and therapeutic efficacy. Toxicological assessments are necessary to establish safety profiles before clinical applications.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

tert-butyl 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3

InChI Key

JUHLCTBNYHGREG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)F

Origin of Product

United States

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